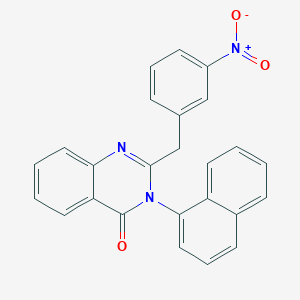
3-(1-naphthyl)-2-(3-nitrobenzyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-naphthyl)-2-(3-nitrobenzyl)-4(3H)-quinazolinone is a heterocyclic compound that has been widely studied for its potential pharmacological properties. This compound is known for its diverse range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
作用機序
The mechanism of action of 3-(1-naphthyl)-2-(3-nitrobenzyl)-4(3H)-quinazolinone is not fully understood. However, it has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5). COX-2 is an enzyme that is involved in the production of inflammatory mediators, such as prostaglandins. Inhibition of COX-2 can lead to a reduction in inflammation. PDE-5 is an enzyme that is involved in the degradation of cyclic guanosine monophosphate (cGMP), which is a signaling molecule that plays a role in the regulation of blood flow. Inhibition of PDE-5 can lead to an increase in cGMP levels, which can lead to vasodilation and improved blood flow.
Biochemical and Physiological Effects:
3-(1-naphthyl)-2-(3-nitrobenzyl)-4(3H)-quinazolinone has been shown to have a diverse range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the activity of COX-2, which leads to a reduction in the production of inflammatory mediators, such as prostaglandins. It has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting the growth of tumors. Furthermore, it has been shown to have anti-viral effects by inhibiting the replication of viruses, such as the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). Additionally, it has been shown to have neuroprotective effects and can improve cognitive function in animal models.
実験室実験の利点と制限
One advantage of using 3-(1-naphthyl)-2-(3-nitrobenzyl)-4(3H)-quinazolinone in lab experiments is its diverse range of biological activities. This compound can be used to study various biological processes, such as inflammation, cancer, and viral replication. Another advantage is its availability and relatively low cost. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully understand the biochemical and physiological effects of this compound.
将来の方向性
There are several future directions for the study of 3-(1-naphthyl)-2-(3-nitrobenzyl)-4(3H)-quinazolinone. One direction is the study of its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is the study of its potential use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis. Furthermore, further research is needed to fully understand the mechanism of action of this compound and to identify potential molecular targets for its pharmacological effects.
合成法
The synthesis method of 3-(1-naphthyl)-2-(3-nitrobenzyl)-4(3H)-quinazolinone involves the reaction of 2-(3-nitrobenzyl)-3-amino-1-naphthalenol with anthranilic acid in the presence of acetic anhydride. The reaction takes place in a solvent system of glacial acetic acid and acetic anhydride. The final product is obtained by recrystallization from ethanol. This method is efficient and provides a high yield of the product.
科学的研究の応用
3-(1-naphthyl)-2-(3-nitrobenzyl)-4(3H)-quinazolinone has been widely studied for its potential pharmacological properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. The compound has been shown to have a neuroprotective effect and can improve cognitive function in animal models. Furthermore, it has been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis.
特性
IUPAC Name |
3-naphthalen-1-yl-2-[(3-nitrophenyl)methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N3O3/c29-25-21-12-3-4-13-22(21)26-24(16-17-7-5-10-19(15-17)28(30)31)27(25)23-14-6-9-18-8-1-2-11-20(18)23/h1-15H,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXWEBWILLMDBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=NC4=CC=CC=C4C3=O)CC5=CC(=CC=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-1,3-benzothiazol-2-yl-2-{[5-benzyl-4-hydroxy-1-(2-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6127793.png)
![2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6127798.png)
![5-ethyl-N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-3-thiophenecarboxamide](/img/structure/B6127802.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6127811.png)
![N-(2-fluorophenyl)-3-(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-3-piperidinyl)propanamide](/img/structure/B6127836.png)
![4-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}thiomorpholine](/img/structure/B6127838.png)
![2-(2-methoxybenzyl)-8-(4-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6127839.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline](/img/structure/B6127845.png)
![6-chloro-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B6127854.png)

![N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-2-furamide](/img/structure/B6127875.png)

![2-[(4-butoxyphenyl)amino]-6-methyl-4-pyrimidinol](/img/structure/B6127883.png)
amine oxalate](/img/structure/B6127891.png)